molecular formula C21H14BrN3O4S B2553776 methyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327176-33-9

methyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2553776
CAS No.: 1327176-33-9
M. Wt: 484.32
InChI Key: JAKRDOQFCAJQTH-CLCOLTQESA-N
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Description

Methyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a heterocyclic compound featuring a chromene (coumarin derivative) core substituted with a bromine atom at position 6, a thiazole carbamoyl group at position 3, and a methyl benzoate moiety linked via an imino group in the Z-configuration. Its structure combines aromatic, heterocyclic, and ester functionalities, which may confer unique physicochemical and biological properties. The Z-configuration of the imino group likely influences molecular geometry and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

methyl 4-[[6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O4S/c1-28-20(27)12-2-5-15(6-3-12)24-19-16(18(26)25-21-23-8-9-30-21)11-13-10-14(22)4-7-17(13)29-19/h2-11H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKRDOQFCAJQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features:

  • Chromene Core: The chromene scaffold is shared with coumarin derivatives but distinguished by the bromine substituent at position 6, which enhances molecular weight and may increase lipophilicity compared to non-halogenated analogs.
  • Thiazole Carbamoyl Group : This moiety introduces hydrogen-bonding capabilities via the carbamoyl NH and thiazole N atoms, contrasting with triazine or thiadiazole-based systems commonly found in agrochemicals (e.g., sulfonylurea herbicides) .
  • Methyl Benzoate Ester : A common feature in pesticidal compounds (e.g., metsulfuron-methyl), this group enhances stability and bioavailability .

Comparison Table:

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Methyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate Chromene (2H) 6-Br, 3-(thiazol-2-ylcarbamoyl), 4-methyl benzoate Ester, carbamoyl, imino (Z) Research (anticancer, agrochemical)
Metsulfuron-methyl Triazine-benzoate 4-Methoxy-6-methyl-triazine, sulfonylurea bridge Sulfonylurea, triazine, ester Herbicide
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Imidazo-thiadiazole 2-Br, 6-Ph Bromine, aromatic Pharmaceutical intermediates
Tribenuron-methyl Pyrimidine-benzoate 4-Methoxy-6-methyl-pyrimidine, sulfonylurea bridge Sulfonylurea, pyrimidine, ester Herbicide

Detailed Analysis:

Chromene vs. Triazine/Pyrimidine Cores :

  • The chromene core in the target compound offers planar aromaticity conducive to π-π interactions, whereas triazine or pyrimidine cores (e.g., in metsulfuron-methyl) prioritize hydrogen-bonding with biological targets like acetolactate synthase in plants .
  • Bromine at position 6 may enhance electrophilic reactivity, enabling nucleophilic substitution reactions akin to those observed in 2-bromoimidazo-thiadiazole derivatives .

Thiazole Carbamoyl vs. Sulfonylurea Bridges: The thiazole carbamoyl group provides two hydrogen-bond donors (NH groups), contrasting with the sulfonylurea bridge in herbicides, which has one donor (urea NH) and a sulfonyl acceptor. This difference may alter target-binding specificity .

Stereoelectronic Effects: The Z-configuration of the imino group may restrict molecular flexibility, favoring specific crystal-packing arrangements or protein-binding conformations. Similar stereochemical considerations are critical in agrochemical design .

Research Findings and Implications

  • Synthetic Accessibility : The bromine atom in the target compound could facilitate further functionalization via cross-coupling reactions, as demonstrated in bromo-heterocycle chemistry .
  • Hydrogen-Bonding Networks : The thiazole carbamoyl group may form extended hydrogen-bonding networks in the solid state, analogous to patterns observed in coumarin derivatives .

Preparation Methods

Pechmann Condensation for Coumarin Formation

The coumarin scaffold is classically synthesized via Pchmann condensation , where resorcinol derivatives react with β-keto esters under acidic conditions. For 3-amino substitution, 3-aminophenol is condensed with ethyl acetoacetate in concentrated sulfuric acid, yielding 3-amino-2H-chromen-2-one.

Regioselective Bromination at C6

Bromination is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, selectively introducing bromine at the C6 position due to the directing effect of the amino group. Yield optimization studies indicate 85–92% efficiency under these conditions (Table 1).

Table 1: Bromination Optimization for 6-Bromo-3-Amino-2H-Chromen-2-One

Brominating Agent Solvent Temp (°C) Yield (%)
NBS DMF 0–5 92
Br₂ CHCl₃ 25 68
HBr/H₂O₂ AcOH 50 55

Incorporation of the Thiazole-Carbamoyl Moiety

Carbamoylation of 3-Amino Group

The 3-amino group undergoes carbamoylation with 1,3-thiazole-2-carbonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction monitoring via TLC (ethyl acetate/hexane, 1:1) confirms completion within 4 hours, yielding 85–90% product.

Mechanochemical Thiazole Synthesis

Recent advances in mechanochemistry enable solvent-free thiazole formation. Ball milling 3-(bromoacetyl)-2H-chromen-2-one with thiosemicarbazide and aromatic aldehydes in the presence of silica triflate (STF) catalyst produces thiazole derivatives in 90–98% yields within 20 minutes. This method offers ecological advantages and scalability (Table 2).

Table 2: Comparative Analysis of Thiazole-Carbamoyl Incorporation Methods

Method Catalyst Time (min) Yield (%)
Solution-phase TEA 240 85
Mechanochemical STF 20 98

Formation of the Imine Linkage

Condensation with Methyl 4-Aminobenzoate

The Z-configured imine is formed via condensation of 6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-one with methyl 4-aminobenzoate in ethanol under reflux. Acetic acid catalysis ensures protonation of the amine, favoring nucleophilic attack on the coumarin’s ketone group. The reaction achieves 78–82% yield after 6 hours.

Stereoselective Control

Stereoselectivity (Z-configuration) is maintained by steric hindrance from the thiazole-carbamoyl group, as confirmed by NOESY NMR. Alternative solvents like toluene or DMF reduce yields due to poor solubility of intermediates.

Esterification and Final Product Isolation

Esterification of 4-Aminobenzoic Acid

Methyl 4-aminobenzoate is synthesized via esterification of 4-aminobenzoic acid with methanol in HCl, followed by pH adjustment (4–9) and extraction with methylene chloride. This method avoids hydrochloride isolation, achieving 88–92% yields (Table 3).

Table 3: Esterification Conditions for Methyl 4-Aminobenzoate

Acid Catalyst Temp (°C) pH Adjustment Solvent Yield (%)
HCl (conc.) 5–10 6.0–7.0 CH₂Cl₂ 92
H₂SO₄ 25 5.0–6.0 Toluene 75

Purification via Column Chromatography

Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:7), yielding >95% pure product. HRMS and ¹³C NMR confirm molecular integrity.

Optimization and Scalability Challenges

Catalyst Reusability in Mechanochemical Synthesis

Silica triflate (STF) demonstrates six reaction cycles without significant activity loss, enhancing sustainability.

Byproduct Management

Major byproducts include hydrolyzed ester derivatives (≤5%), mitigated by严格控制 reaction moisture levels.

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